TA-1887
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Overview
Description
TA-1887 is a synthetic compound that belongs to the class of N-glucosyl indole derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of sodium-dependent glucose co-transporter 2 (SGLT2), which plays a crucial role in glucose homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TA-1887 typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or a similar method.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Cyclopropylbenzyl Group: This step involves a Suzuki-Miyaura coupling reaction between a cyclopropylbenzyl boronic acid and the fluoroindole.
Glucosylation: The final step is the glucosylation of the indole nitrogen using a glucosyl donor under acidic or basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
TA-1887 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
TA-1887 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an SGLT2 inhibitor, which can help in controlling blood glucose levels.
Medicine: Potential therapeutic agent for the treatment of type 2 diabetes due to its SGLT2 inhibitory activity.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of sodium-dependent glucose co-transporter 2 (SGLT2). This inhibition prevents the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine and thereby lowering blood glucose levels. The molecular target is the SGLT2 protein, and the pathway involves the disruption of glucose reabsorption in the renal tubules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(4-cyclopropylbenzyl)-1H-indole: Similar structure but lacks the glucoside moiety.
N-(β-D-glucopyranosyl)-indole derivatives: Similar in terms of glucosylation but may have different substituents on the indole ring.
Uniqueness
TA-1887 is unique due to the presence of both the cyclopropylbenzyl and fluoro groups, which contribute to its specific biological activity and potential as an SGLT2 inhibitor. The combination of these functional groups enhances its binding affinity and selectivity for the SGLT2 protein .
Properties
CAS No. |
1003005-29-5 |
---|---|
Molecular Formula |
C24H26FNO5 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H26FNO5/c25-17-2-1-3-18-20(17)16(10-13-4-6-14(7-5-13)15-8-9-15)11-26(18)24-23(30)22(29)21(28)19(12-27)31-24/h1-7,11,15,19,21-24,27-30H,8-10,12H2/t19-,21-,22+,23-,24-/m1/s1 |
InChI Key |
PXRGAWZIQZMHTH-PFKOEMKTSA-N |
SMILES |
C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O |
Isomeric SMILES |
C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TA-1887, TA 1887, TA1887 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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